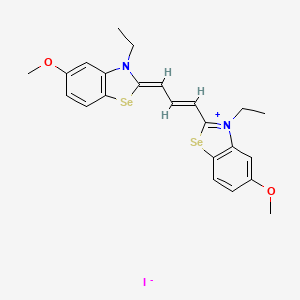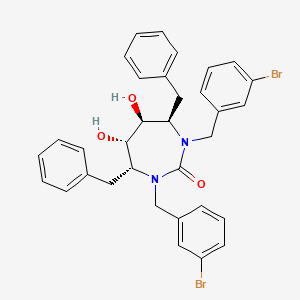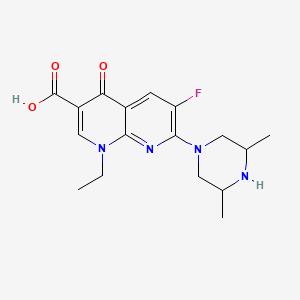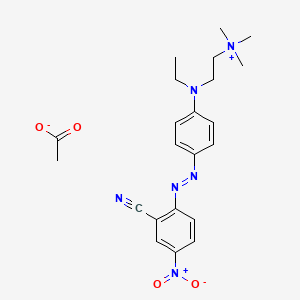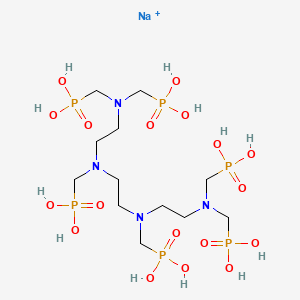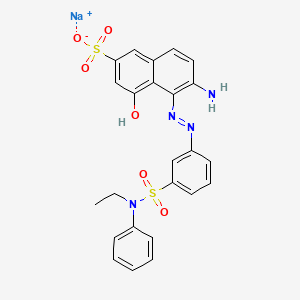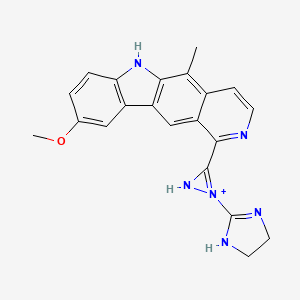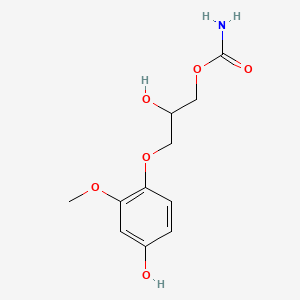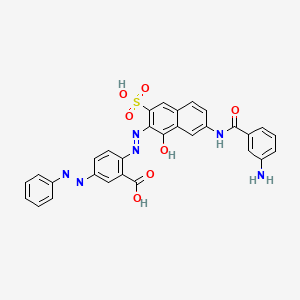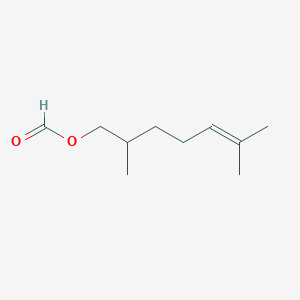
Einecs 300-479-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-479-9, also known as Benzethonium chloride, is a quaternary ammonium compound with the molecular formula C27H42ClNO2. It is widely used as a disinfectant and preservative due to its antimicrobial properties. Benzethonium chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzethonium chloride is synthesized through the reaction of dimethylbenzylamine with diisobutylphenoxyethoxyethyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, Benzethonium chloride is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzethonium chloride undergoes several types of chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Benzethonium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzethonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Wirkmechanismus
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets various molecular pathways, including the inhibition of essential enzymes involved in cell metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Cetrimonium bromide: Employed in hair conditioners and shampoos for its conditioning and antimicrobial effects.
Uniqueness
Benzethonium chloride is unique due to its high efficacy at low concentrations and its broad-spectrum antimicrobial activity. It is also known for its stability and compatibility with various formulations, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
93940-80-8 |
|---|---|
Molekularformel |
C25H28N2O7 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
SCGVHSCPZIJMRO-HVDRVSQOSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


